molecular formula C17H37N B100302 N,N-Dimethylpentadecylamine CAS No. 17678-60-3

N,N-Dimethylpentadecylamine

Cat. No.: B100302
CAS No.: 17678-60-3
M. Wt: 255.5 g/mol
InChI Key: SNHHYQWNNZIBLN-UHFFFAOYSA-N
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Description

N,N-Dimethylpentadecylamine is an organic compound belonging to the class of amines, characterized by the presence of a nitrogen atom bonded to alkyl groups. Its molecular formula is C17H37N, and it has a molecular weight of 255.4824 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylpentadecylamine can be synthesized through several methods. One common approach involves the reductive amination of pentadecanal with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of pentadecanenitrile with dimethylamine. This process involves the use of a metal catalyst, such as palladium on carbon, under high-pressure hydrogenation conditions. The reaction is carried out at elevated temperatures, typically ranging from 100°C to 150°C, to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpentadecylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dimethylpentadecanamide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield pentadecylamine when treated with reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; reaction conditions typically involve acidic or neutral media.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: N,N-dimethylpentadecanamide

    Reduction: Pentadecylamine

    Substitution: Corresponding substituted amines or other derivatives

Scientific Research Applications

N,N-Dimethylpentadecylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of surfactants and quaternary ammonium compounds.

    Biology: Employed in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which N,N-Dimethylpentadecylamine exerts its effects is primarily through its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, this compound can act as a surfactant, reducing surface tension and facilitating the formation of micelles and emulsions.

Comparison with Similar Compounds

N,N-Dimethylpentadecylamine can be compared with other similar compounds, such as:

    N,N-Dimethyldodecylamine: Similar in structure but with a shorter alkyl chain (C12), leading to different physicochemical properties and applications.

    N,N-Dimethyloctadecylamine: Contains a longer alkyl chain (C18), resulting in higher hydrophobicity and different uses in industrial applications.

    N,N-Dimethylhexadecylamine: Another related compound with a C16 alkyl chain, often used in the production of surfactants and emulsifiers.

The uniqueness of this compound lies in its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

N,N-dimethylpentadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHHYQWNNZIBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170190
Record name N,N-Dimethylpentadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17678-60-3
Record name N,N-Dimethyl-1-pentadecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17678-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylpentadecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylpentadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpentadecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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